3-Ethoxy-4,4'-dinitro-1'H-1,3'-bipyrazole
Description
3-Ethoxy-4,4'-dinitro-1'H-1,3'-bipyrazole is a nitro-functionalized bipyrazole derivative characterized by an ethoxy (-OCH₂CH₃) group at the 3-position and nitro (-NO₂) groups at the 4,4'-positions of the bipyrazole core. This compound has been listed as a discontinued product by CymitQuimica, though its synthesis likely follows methodologies analogous to other nitro-substituted bipyrazoles, such as nitration using NH₄NO₃/trifluoroacetic anhydride (TFAA) systems .
Properties
IUPAC Name |
3-ethoxy-4-nitro-1-(4-nitro-1H-pyrazol-5-yl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O5/c1-2-19-8-6(14(17)18)4-12(11-8)7-5(13(15)16)3-9-10-7/h3-4H,2H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXISLPHUVQFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])C2=C(C=NN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4,4’-dinitro-1’H-1,3’-bipyrazole typically involves the nitration of a precursor bipyrazole compound. One common method includes the following steps:
Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the condensation reaction of 1,3-dicarbonyl compounds with hydrazine.
Industrial Production Methods: Industrial production methods for 3-Ethoxy-4,4’-dinitro-1’H-1,3’-bipyrazole may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4,4’-dinitro-1’H-1,3’-bipyrazole undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: Formation of 3-ethoxy-4,4’-diamino-1’H-1,3’-bipyrazole.
Substitution: Formation of various substituted bipyrazoles depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
The compound serves as a precursor for synthesizing other bipyrazole derivatives. Its unique structure contributes to its role as a valuable building block in organic synthesis, facilitating the development of compounds with diverse functionalities.
Research has indicated potential biological activities for 3-Ethoxy-4,4'-dinitro-1'H-1,3'-bipyrazole and its derivatives:
- Antimicrobial Properties : A study demonstrated significant antibacterial activity against common strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12 to 25 µg/mL. The following table summarizes these findings:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound could be further developed as an antimicrobial agent.
Anticancer Research
Ongoing investigations are assessing the anticancer properties of bipyrazole derivatives. Preliminary studies have indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines, warranting further exploration into their mechanisms of action and therapeutic potential.
High-Energy Materials
Due to its energetic properties, this compound is being studied for applications in high-energy materials and explosives. The stability and reactivity of the compound under various conditions make it suitable for developing advanced propellants and explosive formulations.
Material Science
The compound's ability to undergo redox reactions positions it as a candidate for applications in materials science. Its nitro groups can participate in electron transfer processes, which may lead to innovative applications in electronic materials and sensors.
Antimicrobial Activity Study
A comprehensive study evaluated the antimicrobial efficacy of various bipyrazole derivatives, including this compound. The findings highlighted its significant antibacterial activity against several strains, reinforcing its potential as a lead compound for developing new antimicrobial agents.
Development of High-Energy Materials
Research focused on synthesizing new formulations incorporating this compound has shown promise in enhancing the performance of explosives. Studies indicate that modifications to the compound can improve stability while maintaining energetic characteristics essential for industrial applications.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4,4’-dinitro-1’H-1,3’-bipyrazole is primarily related to its ability to undergo redox reactions. The nitro groups can participate in electron transfer processes, making the compound a potential candidate for applications in redox chemistry and materials science . The molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Bipyrazole Derivatives
Structural and Substituent Effects
The geometry and reactivity of bipyrazole derivatives are highly dependent on substituents. Key comparisons include:
Substituent Influence on Molecular Geometry
- 3-Ethoxy-4,4'-dinitro-1'H-1,3'-bipyrazole : The ethoxy group (R²) is electron-donating, which may reduce electrophilic reactivity compared to electron-withdrawing groups like nitro. The nitro groups enhance density and thermal stability, typical of energetic compounds .
- 4,4′-Dichloro-3,5′-diphenyl-1′H-1,3′-bipyrazole (DBB): Chlorine and phenyl substituents promote non-covalent interactions (e.g., C–H···Cl, π–π stacking), favoring crystal engineering and bioactivity .
Crystallographic Parameters
Reactivity and Functionalization
- Electrophilic Substitution : Nitro groups deactivate the bipyrazole core, limiting further electrophilic reactions. Ethoxy groups may direct substitutions to specific positions .
- Steric Effects : Bulkier substituents (e.g., ethoxy, trifluoromethyl) reduce reactivity in metal-organic framework (MOF) synthesis compared to smaller groups like methyl .
Biological Activity
3-Ethoxy-4,4'-dinitro-1'H-1,3'-bipyrazole is a synthetic compound belonging to the bipyrazole class, characterized by its unique structure that includes two pyrazole rings and multiple nitro groups. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have indicated that bipyrazole derivatives, including this compound, exhibit significant anticancer activity. For instance, the compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.2 | Induces apoptosis via mitochondrial pathway |
| A549 (Lung) | 7.8 | Inhibits tubulin polymerization |
| HT-29 (Colon) | 6.5 | Cell cycle arrest in G2/M phase |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy against these cancer types .
The mechanisms underlying the biological activity of this compound are primarily linked to its ability to undergo redox reactions and interact with cellular components. The nitro groups in the compound can participate in electron transfer processes, which are crucial for its anticancer activity.
Key Mechanisms:
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
- Inhibition of Tubulin Polymerization : It interferes with microtubule dynamics, essential for cell division, thereby preventing cancer cell proliferation .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various bipyrazole derivatives against common bacterial strains. The results showed that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 12 to 25 µg/mL against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Research on High-energy Materials
In addition to its biological applications, research has explored the potential use of this compound in the development of high-energy materials due to its energetic properties. The compound's stability and reactivity under various conditions make it a subject of interest for applications in explosives and propellants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
